8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-iodo-6H-imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-4-3-9-6(11)10-2-1-8-5(4)10/h1-3H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBVGWFSIYHZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CNC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Iodo 6h Imidazo 1,2 C Pyrimidin 5 One and Its Analogues
Precursor Synthesis and Functionalization Strategies
The foundational steps in synthesizing the target scaffold involve the construction of the core imidazopyrimidinone ring system, often starting from readily available cytosine derivatives, followed by specific halogenation.
A primary and effective route to the 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one scaffold begins with cytosine, a fundamental pyrimidine (B1678525) nucleobase. The synthesis is achieved through the cyclization of a pre-functionalized cytosine derivative. researchgate.netlookchem.com Specifically, 5-iodocytosine (B72790) serves as the key starting material. researchgate.net This precursor undergoes a cyclization reaction with chloroacetaldehyde (B151913), typically in the presence of a mild base like sodium acetate (B1210297) in an aqueous medium, to construct the fused imidazole (B134444) ring. lookchem.com This process, known as an ethenocytosine formation, directly yields the 8-iodo-imidazo[1,2-c]pyrimidin-5(6H)-one structure. researchgate.netlookchem.com The precursor, 5-iodocytosine, can itself be prepared on a large scale through the direct halogenation of cytosine. lookchem.com
Direct halogenation of the pre-formed imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is a key strategy for introducing iodine and other halogens at specific positions. lookchem.com While electrophilic attack on similar systems like imidazo[1,2-a]pyridines typically occurs at the 3-position, the halogenation of imidazo[1,2-c]pyrimidin-5-ones can be more complex due to the influence of the additional nitrogen atom. lookchem.com
For iodination, N-iodosuccinimide (NIS) has been shown to be an effective reagent. lookchem.com The reaction of imidazo[1,2-c]pyrimidin-5(6H)-one with NIS in dimethylformamide (DMF) at room temperature demonstrates higher reactivity at the 8-position compared to the 3-position. lookchem.com Using an excess of NIS (e.g., 2.2 equivalents) can lead to the formation of 3,8-diiodo-imidazo[1,2-c]pyrimidin-5(6H)-one in high yield (95%). lookchem.com Another reported method for iodination involves the use of iodine (I2) with sodium acetate in methanol, which was shown to iodinate a related scaffold at the 3-position. lookchem.com Besides iodination, dichlorination and dibromination of the scaffold have also been reported in patent literature, though often in low yields. lookchem.com
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Halocytosines | Chloroacetaldehyde | 8-Halogenated imidazo[1,2-c]pyrimidines | 66-86% | lookchem.com |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | NIS (2.2 equiv.) | 3,8-diiodo-imidazo[1,2-c]pyrimidin-5(6H)-one | 95% | lookchem.com |
Development of Novel Synthetic Pathways
Advancements in synthetic chemistry have provided more sophisticated tools for creating and modifying the imidazopyrimidinone core. These include methods utilizing hypervalent iodine reagents and powerful palladium-catalyzed reactions.
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA or IBD), are versatile, environmentally benign oxidizing agents used in a wide array of organic transformations. arkat-usa.orgnih.gov Their ability to mediate oxidative C-C, C-O, and C-N bond formations makes them suitable for the synthesis of heterocyclic systems. nih.govbeilstein-journals.org In a relevant example, iodobenzene (B50100) diacetate has been successfully used to accomplish the oxidative cyclization of pyrimidinylhydrazones, leading to the formation of 1,2,4-triazolo[4,3-c]pyrimidines, a fused pyrimidine system with a similar nitrogen bridgehead junction. nih.gov This approach highlights the potential of organoiodine(III)-mediated reactions to construct fused heterocyclic scaffolds through intramolecular cyclization, offering a pathway that is often characterized by mild reaction conditions. arkat-usa.orgnih.gov
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govacs.org These methods are particularly valuable for the derivatization of heteroaromatic halides, such as this compound, allowing for the introduction of a wide range of substituents onto the core structure. researchgate.netnih.gov
The Suzuki-Miyaura cross-coupling reaction is a preeminent method for creating C-C bonds between an organoboron compound (typically a boronic acid) and an organic halide. researchgate.netrsc.orgnih.gov This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the general stability and low toxicity of the boronic acid reagents. nih.govimist.ma
The this compound scaffold is an excellent substrate for Suzuki-Miyaura reactions. researchgate.net Researchers have successfully coupled this iodo-derivative with a diverse array of aryl and heteroarylboronic acids. After optimizing the reaction conditions, a series of ten different 8-aryl and 8-heteroaryl imidazo[1,2-c]pyrimidin-5(6H)-ones were synthesized in good to excellent yields, ranging from 61% to 90%. researchgate.net This strategy provides a robust and flexible platform for creating a library of analogues with modifications at the 8-position, which is critical for structure-activity relationship studies. researchgate.netlookchem.com
| Substrate | Coupling Partner | Product Class | Yield Range | Reference |
|---|---|---|---|---|
| This compound | Aryl- and Heteroarylboronic Acids | 8-Aryl/Heteroaryl-6H-imidazo[1,2-c]pyrimidin-5-ones | 61-90% | researchgate.net |
Palladium-Catalyzed Cross-Coupling Strategies for Derivatization
Other Metal-Mediated and Metal-Free Coupling Reactions
Beyond the foundational synthesis, the derivatization of the imidazo[1,2-c]pyrimidin-5-one scaffold is largely achieved through coupling reactions. The 8-iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction has been effectively used to introduce a range of aryl and heteroaryl moieties at the C8 position. researchgate.netlookchem.com The synthesis of 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one from 5-iodocytosine and its subsequent Suzuki cross-coupling with various arylboronic acids have been reported to produce derivatives in good yields, ranging from 61-90%. researchgate.net
These reactions typically employ a palladium catalyst, such as Pd(dppf)Cl₂, in a mixed solvent system to facilitate the coupling between the iodo-scaffold and a boronic acid derivative. nih.gov This method's versatility allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. For instance, the coupling of 8-iodo-6-nitroimidazo[1,2-a]pyridine with (3-(N,N-dimethylcarbamoyl)phenyl)boronic acid is a key step in the synthesis of novel anti-tumor agents. niscpr.res.in Similarly, palladium-catalyzed aminocarbonylation has been successfully applied to 6- and 8-iodoimidazo[1,2-a]pyridines to synthesize carboxamide derivatives, highlighting another powerful tool for functionalization. nih.gov
Copper-catalyzed reactions also represent a significant class of metal-mediated transformations for this heterocyclic system. beilstein-journals.org Copper catalysts have been employed in multicomponent reactions (MCRs) to assemble the imidazopyridine core and in tandem reactions involving amination and cyclization. nih.govnih.gov For example, a Cu(I)-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes provides an efficient route to imidazo[1,2-a]pyridines. nih.gov An iodine/CuI mediated double oxidative C-H amination has also been developed for the synthesis of 2-iodo-imidazo[1,2-a]pyridines, which are precursors to marketed drugs. rsc.org
In the realm of metal-free reactions, several strategies have emerged for the functionalization of related imidazo-fused heterocycles. These methods are gaining traction due to their reduced cost and environmental impact. researchgate.net Transition-metal-free C-H amidation has been used to synthesize N-substituted imidazopyridin-2-ones, proceeding at room temperature with high regioselectivity. nih.gov Another notable metal-free approach is the C3-H nitrosation of imidazo[1,2-a]pyridines using sodium nitrite (B80452) (NaNO₂) as the nitroso source, which proceeds under mild, room-temperature conditions. clockss.org Iodine-catalyzed methods, avoiding transition metals, have also proven effective for the synthesis of imidazo[1,2-a]pyridines via the condensation of 2-aminopyridines with ketones. nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 3a | 82 |
| 2 | 4-Methylphenylboronic acid | 3b | 79 |
| 3 | 4-Methoxyphenylboronic acid | 3c | 90 |
| 4 | 4-Fluorophenylboronic acid | 3d | 85 |
| 5 | 4-Chlorophenylboronic acid | 3e | 88 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3f | 75 |
| 7 | 3-Methoxyphenylboronic acid | 3g | 61 |
| 8 | 3-Hydroxyphenylboronic acid | 3h | 65 |
| 9 | Thiophen-2-ylboronic acid | 3i | 72 |
| 10 | Benzofuran-2-ylboronic acid | 3j | 68 |
Green Chemistry Approaches in Imidazopyrimidinone Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including imidazopyrimidinones. sioc-journal.cn These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
A key strategy is the use of environmentally benign solvents, with water being an ideal choice. researchgate.net The initial synthesis of 8-halogenated imidazo[1,2-c]pyrimidin-5-ones, for example, can be achieved by the cyclization of 5-halocytosines with chloroacetaldehyde in water. lookchem.com Electrochemical methods also represent a green approach; for instance, the synthesis of imidazo[1,2-a]pyridines has been accomplished via an electrochemical intermolecular C-N formation/cyclization in ethanol, avoiding the need for external chemical oxidants. rsc.org
The development of reusable heterogeneous catalysts is another cornerstone of green synthesis. A polyacrylic acid-supported layered double hydroxide (B78521) (PAA-g-LDHs) catalyst has been used for the one-pot, solvent-free synthesis of benzo lookchem.comnih.govimidazo[1,2-a]pyrimidines, demonstrating high efficiency and reusability. elsevierpure.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. sioc-journal.cnresearchgate.net This technique has been applied to the synthesis of imidazopyridine derivatives, often in conjunction with green catalysts or solvent-free conditions. researchgate.net Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, embody the green chemistry principles of atom economy and process simplification. nih.govsioc-journal.cn
| Green Strategy | Example Application | Key Advantages | Reference |
|---|---|---|---|
| Use of Green Solvents | Cyclization of 5-halocytosine in water to form imidazo[1,2-c]pyrimidin-5-one. | Reduced toxicity, improved safety, low cost. | lookchem.com |
| Electrosynthesis | Intermolecular C–N formation/cyclization of ketones with 2-aminopyridines in ethanol. | Avoids external oxidants, high atom economy. | rsc.org |
| Reusable Heterogeneous Catalysis | One-pot synthesis of benzo lookchem.comnih.govimidazo[1,2-a]pyrimidines using a PAA-g-LDHs catalyst. | Catalyst can be recovered and reused, operational simplicity, solvent-free conditions. | elsevierpure.com |
| Microwave-Assisted Synthesis | Single-pot synthesis of imidazopyridine derivatives. | Shorter reaction times, high yields, reduced energy consumption. | researchgate.nete3s-conferences.org |
| Metal-Free Synthesis | Iodine-catalyzed condensation of 2-aminopyridines with ketones. | Avoids toxic and expensive transition metals, mild reaction conditions. | nih.gov |
Mechanistic Investigations of Synthetic Transformations
Understanding the underlying mechanisms of these synthetic reactions is paramount for optimizing conditions, predicting outcomes, and designing novel transformations.
Elucidation of Reaction Pathways
The formation of the imidazo[1,2-c]pyrimidin-5-one ring system from a cytosine precursor is a key transformation. The synthesis of imidazopyridines and related heterocycles typically begins with the formation of a pyridinium (B92312) salt intermediate through the reaction of a 2-aminopyridine (B139424) (or pyrimidine) with an α-halogenated carbonyl compound. This is followed by an in-situ intramolecular cyclization to yield the final fused-ring product. e3s-conferences.org
For the synthesis of 8-iodoimidazo[1,2-c]pyrimidin-5-one, the proposed pathway involves the cyclization of 5-iodocytosine with chloroacetaldehyde. lookchem.com Mechanistic studies on related systems have provided deeper insights. For example, the metal-free C-H amidation of N-pyridyl-N-hydroxylamine derivatives is hypothesized to proceed via the heterolytic cleavage of an N-O bond. nih.gov Deprotonation of the hydroxylamine (B1172632) followed by reaction with cyanogen (B1215507) bromide forms an O-cyanated intermediate, which is key to the subsequent transformation. nih.gov
In some cases, unexpected rearrangements can occur. A Dimroth-type rearrangement has been observed during the iodination of the imidazo[1,2-c]pyrimidin-5-one scaffold, suggesting a pathway that involves ring-opening and ring-closing steps. lookchem.com
Mechanistic investigations into multicomponent reactions have also been conducted. The NaIO₄/TBHP-promoted (3+2) cycloaddition of propargyl alcohols and 2-aminopyridines is thought to proceed through the initial oxidation of the alcohol, followed by intermolecular addition with the aminopyridine. Subsequent oxidation and intramolecular cyclization yield the C3-carbonylated imidazopyridine product. nih.gov
Role of Catalysis in Cyclization and Functionalization
Catalysis is central to the efficient synthesis and functionalization of the imidazo[1,2-c]pyrimidin-5-one scaffold and its analogues. Different types of catalysts play distinct roles in facilitating key bond-forming events.
Palladium Catalysis: In Suzuki-Miyaura coupling reactions, the palladium catalyst undergoes a well-established cycle of oxidative addition to the C-I bond, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active catalyst. beilstein-journals.org Similarly, in aminocarbonylation reactions, palladium catalysts are crucial for the insertion of carbon monoxide and the subsequent coupling with an amine. nih.gov Palladium is also used in C-H activation strategies, often mediated by an oxidant like silver acetate (AgOAc), to achieve intramolecular cyclization. rsc.org
Copper Catalysis: Copper catalysts are particularly effective in promoting tandem reactions. beilstein-journals.org In the three-component synthesis of imidazopyridines, a copper salt can catalyze both the initial formation of a propargylamine (B41283) intermediate and its subsequent 5-exo-dig cyclization to form the fused ring system. nih.gov In some tandem reactions, a dual I₂/CuO system is employed, where iodine promotes the formation of an iodo-intermediate and copper oxide plays multiple roles, including catalysis of the cyclization step. beilstein-journals.org
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
In ¹H NMR analysis, conducted in a solvent such as dimethyl sulfoxide (DMSO-d₆), the protons in the molecule produce distinct signals. The proton attached to the nitrogen at position 6 (N6-H) is typically observed as a broad singlet at approximately 12.08 ppm, indicating its acidic nature. The protons on the imidazole (B134444) ring (H2 and H3) appear as doublets around 7.64 ppm and 7.14 ppm, respectively. The proton at position 7 of the pyrimidine (B1678525) ring (H7) resonates as a singlet at approximately 7.96 ppm.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbonyl carbon (C5) is characteristically found in the downfield region of the spectrum, around 156.4 ppm. The carbon atoms of the imidazole ring (C2 and C3) show signals at approximately 120.0 ppm and 110.1 ppm. The carbon atom bearing the iodine, C8, is observed at a chemical shift of about 75.5 ppm, while the C8a carbon, at the ring junction, appears near 146.0 ppm.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | 7.64 (d) | 120.0 |
| 3 | 7.14 (d) | 110.1 |
| 5 | - | 156.4 |
| 6 | 12.08 (br s) | - |
| 7 | 7.96 (s) | 138.5 |
| 8 | - | 75.5 |
| 8a | - | 146.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the precise molecular weight of this compound and to gain insights into its fragmentation patterns, further confirming its structure. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) provides highly accurate mass measurements.
The chemical formula for the compound is C₆H₄IN₃O. Its calculated monoisotopic mass is 260.9400 u. In HRMS analysis, the compound is typically observed as its protonated molecular ion, [M+H]⁺. The experimentally measured mass for this ion is approximately 261.9472 m/z, which is in close agreement with the calculated value, confirming the elemental composition of the molecule.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄IN₃O |
| Calculated Monoisotopic Mass | 260.9400 u |
| Ionization Mode | ESI+ |
| Observed Ion | [M+H]⁺ |
| Measured m/z | 261.9472 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.
The IR spectrum of this compound exhibits several characteristic absorption bands. A prominent and strong absorption band is observed in the region of 1680-1700 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the pyrimidinone ring. The N-H stretching vibration of the amide group at position 6 typically appears as a broad band around 3100-3200 cm⁻¹. Stretching vibrations corresponding to C-H bonds in the aromatic imidazole ring are generally observed near 3000-3100 cm⁻¹. Furthermore, C=N and C=C stretching vibrations from the fused ring system contribute to absorptions in the 1500-1650 cm⁻¹ region.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves diffracting X-rays off a single crystal of the compound to generate a unique diffraction pattern, from which the precise coordinates of every atom can be calculated.
As of the latest literature review, a single-crystal X-ray structure for the parent compound this compound has not been reported in publicly accessible databases. While the structures of more complex derivatives containing this core have been determined, elucidating the binding modes in proteins, the specific crystal packing and solid-state conformation of the title compound itself remain an area for future investigation. Such a study would provide invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification of this compound and for the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
For preparative purposes, column chromatography is commonly utilized following the compound's synthesis. A typical stationary phase is silica gel, and the mobile phase is often a mixture of solvents such as dichloromethane and methanol. The polarity of the solvent system is optimized to achieve effective separation of the desired product from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the final purity of the compound with high accuracy. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile, often with a small amount of an acid modifier such as formic acid. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram, with purities often exceeding 95% for use in subsequent synthetic steps.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one, these calculations would provide insights into its electronic nature and reactivity.
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule dictates its behavior in chemical reactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about its electron-donating and accepting capabilities.
While specific HOMO-LUMO energy values for this compound are not documented in the readily available literature, studies on similar heterocyclic systems, such as other imidazo[1,2-a]pyrimidine (B1208166) derivatives, have been performed. For instance, Density Functional Theory (DFT) calculations on related Schiff base derivatives of imidazo[1,2-a]pyrimidine have been used to determine their electronic properties. semanticscholar.org These studies generally indicate that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In the case of this compound, the fused ring system and the presence of nitrogen and oxygen atoms would significantly influence the distribution of these frontier orbitals. The iodine atom at the 8-position, being a large and polarizable halogen, would also impact the electronic distribution and the energies of the HOMO and LUMO.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from QM calculations. It visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. For the imidazo[1,2-c]pyrimidin-5-one core, the carbonyl oxygen would be expected to be a region of high negative potential (red/yellow), making it a likely site for hydrogen bonding interactions. The hydrogen atom on the nitrogen at position 6 would represent a region of positive potential (blue). The iodine atom can also participate in halogen bonding, a specific type of non-covalent interaction.
Table 1: Inferred Electronic Properties of this compound
| Property | Inferred Characteristic |
|---|---|
| HOMO | Likely distributed over the fused imidazole (B134444) and pyrimidine (B1678525) rings. |
| LUMO | Likely centered on the pyrimidinone ring, particularly the carbonyl group. |
| MEP Negative Region | Expected around the carbonyl oxygen at position 5. |
| MEP Positive Region | Expected around the N-H proton at position 6. |
| Halogen Bonding Potential | The iodine at position 8 can act as a halogen bond donor. |
This table is based on general principles of computational chemistry and data from related compounds, as specific data for this compound is not available.
Reactivity Predictions and Transition State Analysis
The reactivity of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been explored experimentally. For example, iodination of various 8-substituted imidazo[1,2-c]pyrimidine-5(6H)-ones has been studied, revealing insights into the reactivity of different positions on the heterocyclic core. sigmaaldrich.com These experimental findings can be rationalized and further explored through computational methods.
Transition state analysis, a key component of computational reactivity studies, would allow for the determination of activation energies for various potential reactions, such as electrophilic or nucleophilic attack at different sites on the this compound molecule. For instance, the Suzuki cross-coupling reactions that utilize this compound as a starting material could be modeled to understand the reaction mechanism and optimize reaction conditions. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment.
Conformational Analysis and Flexibility
The 6H-imidazo[1,2-c]pyrimidin-5-one core is a relatively rigid bicyclic system. However, some degree of flexibility may exist, particularly concerning the planarity of the ring system and the movement of the hydrogen at the 6-position. MD simulations could explore the accessible conformations of this compound and the energetic barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.
Solvent Effects and Intermolecular Interactions
The behavior of a molecule is significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. This would reveal the solvation shell structure and the nature of intermolecular interactions, including hydrogen bonding between the solvent and the carbonyl and N-H groups of the molecule. Understanding solvent effects is critical for predicting solubility and for accurately modeling biological interactions.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein. This is a vital tool in drug discovery for identifying potential drug candidates.
While specific docking studies for this compound are not detailed in the available literature, research has been conducted on the broader class of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives. A notable study investigated these compounds as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein involved in cell cycle regulation and a target for cancer therapy. calpaclab.com
In this study, Glide docking was used to predict the binding modes of various 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones within the CDK2 active site. The simulations revealed that these compounds could form up to two hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The orientation of the inhibitor core and the placement of the substituent at the 8-position were found to vary. calpaclab.com
Table 2: Inferred Ligand-Protein Interactions for this compound with CDK2
| Interaction Type | Likely Interacting Residues in CDK2 (based on parent scaffold) |
|---|---|
| Hydrogen Bond | Hinge region backbone (e.g., Leu83) |
| Hydrophobic Interactions | Various residues lining the ATP binding pocket |
| Halogen Bonding | Potential interaction with backbone carbonyls or specific side chains |
This table is an inference based on docking studies of the parent imidazo[1,2-c]pyrimidin-5(6H)-one scaffold with CDK2. Specific interactions for the 8-iodo derivative would require a dedicated computational study.
Prediction of Binding Modes with Molecular Targets (e.g., Kinases)
Computational docking studies have been instrumental in elucidating the binding modes of compounds based on the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, particularly as inhibitors of protein kinases like Cyclin-Dependent Kinase 2 (CDK2). nih.gov Research has shown that this scaffold can fit into the ATP-binding pocket of CDK2. nih.gov The binding is characterized by the formation of critical hydrogen bonds with the hinge region residues of the kinase, a common interaction pattern for kinase inhibitors. nih.govnih.gov
Beyond CDK2, derivatives of this scaffold have been investigated as modulators of other targets such as SHP2, a protein-tyrosine phosphatase, suggesting the versatility of the imidazo[1,2-c]pyrimidin-5-one core in interacting with different protein active sites.
Quantification of Binding Affinities (Computational Scoring)
In conjunction with predicting the binding pose, computational methods are used to estimate the binding affinity of a ligand for its target, often expressed as a scoring function. For the imidazo[1,2-c]pyrimidin-5(6H)-one series of CDK2 inhibitors, semiempirical quantum mechanics-based scoring has been employed to identify the most probable and favorable binding modes. nih.gov These physics-based scoring methods provide a quantitative measure to rank different docking poses and, by extension, different compounds, helping to prioritize them for synthesis and biological testing. nih.gov The goal of these scoring functions is to correlate the calculated score with experimentally determined inhibition constants (e.g., IC₅₀) or binding affinities (e.g., Kᵢ).
| Computational Method | Molecular Target | Key Findings |
| Glide Docking | Cyclin-Dependent Kinase 2 (CDK2) | Prediction of binding modes within the ATP pocket, highlighting the formation of up to two hydrogen bonds with hinge region residues (Leu83). nih.govnih.gov |
| Semiempirical Quantum Mechanics-Based Scoring | Cyclin-Dependent Kinase 2 (CDK2) | Identification and ranking of probable favorable binding modes to guide further structure-based design. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
QSAR and 3D-QSAR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Derivation of Predictive Models for Biological Activity
While a specific QSAR model solely for this compound has not been detailed, studies on the broader class of imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2 provide the foundation for such models. nih.gov A QSAR model for this class would typically involve calculating a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. These descriptors would then be correlated with the measured biological activity (e.g., IC₅₀ values for CDK2 inhibition) using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN). The resulting equation or model can then be used to predict the activity of new, unsynthesized compounds.
Identification of Key Structural Features for Desired Effects
Through the analysis of structure-activity relationships, even without a formal QSAR model, key structural features for the biological activity of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold have been identified. For CDK2 inhibition, 2D structure-activity relationship studies have shown that the nature of the substituent at the 8-position is critical. nih.gov It has been observed that smaller aromatic substituents at this position, up to the size of a naphthyl or methoxyphenyl group, generally result in single-digit micromolar IC₅₀ values. nih.gov Conversely, larger substituents, such as substituted biphenyls, tend to decrease the inhibitory activity. nih.gov This suggests that the pocket in the CDK2 active site that accommodates the 8-substituent has a specific size limitation. The iodine atom in this compound is a relatively small and lipophilic substituent, which aligns with the features that are conducive to activity in this series. nih.gov
| Position | Structural Feature | Impact on CDK2 Inhibition |
| 8 | Small aromatic substituents (e.g., naphthyl, methoxyphenyl) | Favorable, leading to single-digit micromolar IC₅₀ values. nih.gov |
| 8 | Large substituents (e.g., substituted biphenyls) | Detrimental, leading to decreased activity. nih.gov |
Exploration of Biological Interactions and Molecular Mechanisms Excluding Clinical
Enzyme Inhibition Studies (in vitro)
The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been identified as a versatile core for developing inhibitors of various enzymes, particularly protein kinases.
The compound 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one serves as a crucial intermediate in the synthesis of a novel class of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.gov Pharmacological inhibition of CDKs is a recognized strategy in cancer therapy. researchgate.netnih.gov
In one study, a series of 26 derivatives based on the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold with various aromatic groups at the 8-position were synthesized and evaluated in vitro for their ability to inhibit CDK2. nih.gov The research established a clear two-dimensional structure-activity relationship (2D-SAR). It was determined that smaller aromatic substituents at the 8-position, up to the size of a naphthyl or methoxyphenyl group, generally resulted in compounds with single-digit micromolar IC50 values. nih.gov Conversely, larger substituents, such as substituted biphenyls, led to a decrease in inhibitory activity. nih.gov
Molecular modeling and co-crystal structure analysis have provided detailed insights into the mechanism of inhibition. researchgate.netnih.gov Docking studies predicted that these inhibitors bind in the ATP pocket of CDK2. nih.gov This was confirmed by the co-crystal structure of a potent derivative in complex with fully active CDK2, which revealed a hydrogen bonding interaction with the hinge region residue Leu83. researchgate.netnih.gov The binding modes identified through these studies are considered valuable for the future structure-based design and optimization of this class of inhibitors. nih.gov
Table 1: Summary of Structure-Activity Relationship (SAR) for CDK2 Inhibition by 8-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-ones
| Substituent Size at Position 8 | Observed CDK2 Inhibition (IC50) | Reference |
|---|---|---|
| Small (e.g., methoxyphenyl, naphthyl) | Single-digit micromolar (µM) | nih.gov |
| Large (e.g., substituted biphenyls) | Decreased activity | nih.gov |
While CDK2 is a primary target, scaffolds related to this compound have shown inhibitory activity against other kinases. A novel class of imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin derivatives was discovered to be potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). researchgate.net Two compounds from this series, 10b and 10c, demonstrated inhibitory activities in the low nanomolar range against CDK4/D3 (IC50 = 0.8 nM and 2.7 nM, respectively) and CDK6/D3 (IC50 = 2.0 nM and 4.8 nM, respectively). researchgate.net This highlights the potential of the broader imidazopyrimidine scaffold to be adapted for selectivity against other members of the CDK family.
Receptor Binding and Modulation Studies (in vitro)
Derivatives of the imidazo[1,2-c]pyrimidine (B1242154) scaffold have been investigated as ligands for the GABA-A receptor, which is a key target for therapeutic agents addressing anxiety and other neurological disorders. Benzodiazepines, which are allosteric modulators of the GABA-A receptor, suffer from a lack of selectivity. nih.govdrugbank.com To find more selective agents, substituted 7,8,9,10-tetrahydroimidazo[1,2-c]pyrido[3,4-e]pyrimidin-5(6H)-ones were synthesized and evaluated. nih.govdrugbank.com These compounds were found to exhibit functional selectivity at the benzodiazepine (B76468) receptor site on different GABA-A receptor subtypes. nih.govdrugbank.com Specifically, molecular docking and dynamics simulations have been used to study the binding of related imidazo[1,2-a]-pyridine derivatives to the α1-containing GABA-A receptor, identifying key hydrogen bonds, π–π stacking, and hydrophobic interactions that are crucial for binding. mdpi.com
Antiviral Mechanisms of Action (in vitro cellular models)
The imidazopyrimidine core structure is present in various compounds with demonstrated antiviral properties. A series of imidazo[1,2-a]pyridines has been shown to potently inhibit Hepatitis C Virus (HCV) replication in vitro, with EC50 values below 10 nM. nih.gov The mechanism of action for this class involves direct binding to the HCV Non-Structural Protein 4B (NS4B), an interaction confirmed with purified protein. nih.gov
Furthermore, nucleoside derivatives incorporating the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold have shown activity against plant viruses. In one study, a derivative with a sulfonamide scaffold displayed significant inactivating activity against the pepper mild mottle virus (PMMoV), with an EC50 of 11.4 µg/mL. researchgate.net In other studies, ring-expanded nucleobase analogues containing an imidazo[4,5-e] ekb.egresearchgate.netdiazepine-4,8-dione ring system were tested against Hepatitis B Virus (HBV). nih.gov One compound, ZP-88, effectively inhibited the release of extracellular virions (EC50 = 1.7 µM) and the replication of intracellular HBV intermediates (EC50 = 8.4 µM) in a human hepatoblastoma cell line. nih.gov
Antibacterial and Antifungal Mechanisms (in vitro)
The imidazo[1,2-c]pyrimidine framework is a promising scaffold for the development of new antimicrobial agents. Newly synthesized fused imidazo[1,2-c]pyrimidin-5(6H)-one compounds have been tested for antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netresearchgate.net
In a study involving chalcone (B49325) derivatives of imidazo[1,2-c]pyrimidine, broad-spectrum activity was observed. ekb.eg One of the most effective compounds, 5f, showed significant antibacterial activity against S. aureus, Bacillus subtilis, P. aeruginosa, and E. coli. ekb.eg The same study also demonstrated antifungal activity for several compounds against Candida albicans and Aspergillus flavus. ekb.eg The general class of imidazo[1,2-a]pyrimidines is noted for its wide range of physiological properties, including antimicrobial and antifungal effects. nih.gov
Table 2: In Vitro Antibacterial and Antifungal Activity of Imidazo[1,2-c]pyrimidine Derivatives
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus (Gram-positive) | Active | ekb.egresearchgate.net |
| Bacillus subtilis (Gram-positive) | Active | ekb.eg |
| Escherichia coli (Gram-negative) | Active | ekb.egresearchgate.net |
| Pseudomonas aeruginosa (Gram-negative) | Active | ekb.egresearchgate.net |
| Candida albicans (Fungus) | Active | ekb.eg |
| Aspergillus flavus (Fungus) | Active | ekb.eg |
Investigation of Antioxidant Properties
The antioxidant potential of new fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives has been investigated. researchgate.netresearchgate.net The antioxidant capacity of these compounds was screened by using established in vitro methods that measure the scavenging of free radicals, specifically the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. researchgate.netresearchgate.net These assays determine a compound's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species. In one study, the synthesized imidazo[1,2-c]pyrimidin-5(6H)-one compound (2a) showed significantly greater free radical scavenging activity than other tested compounds, with a measured IC50 value of 47.59 μg/ml in the DPPH assay. researchgate.net This activity is believed to be enhanced by the presence of the fused imidazole (B134444) ring with the cytosine moiety. researchgate.net
Exploration of Biological Interactions and Molecular Mechanisms of this compound (non-human clinical)
The following sections delve into the non-human clinical investigations of the cellular and molecular mechanisms of action of this compound and its derivatives. The research highlights its interactions with key cellular processes, including cell cycle regulation, programmed cell death, and metabolic pathways.
Cell Cycle Modulation
Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2). researchgate.net CDK2 is a key enzyme that, in complex with cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. The inhibition of CDK2 can thus lead to cell cycle arrest, preventing the proliferation of rapidly dividing cells.
Research has focused on the synthesis and evaluation of various derivatives of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. A series of compounds with aromatic moieties at position 8 were tested in in vitro enzyme assays and demonstrated inhibitory activity against CDK2. nih.gov The structure-activity relationship studies revealed that the nature of the substituent at position 8 influences the inhibitory potency. nih.gov
| Compound | Modification Position | Effect on CDK2/cyclin E Activity | Reference |
|---|---|---|---|
| Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones | Positions 2, 3, 6, or 8 | Micro- to submicromolar inhibition | researchgate.net |
| 8-Aryl substituted imidazo[1,2-c]pyrimidin-5(6H)-ones | Position 8 | Inhibition of CDK2 | nih.gov |
The co-crystal structure of a potent derivative in complex with CDK2 has revealed the binding mode in the ATP pocket, highlighting a key hydrogen bonding interaction with the hinge region residue Leu83. researchgate.net This detailed molecular understanding provides a basis for the future design of more selective and potent CDK2 inhibitors based on the imidazo[1,2-c]pyrimidin-5(6H)-one core. researchgate.netnih.gov
Apoptosis Induction Pathways
While the cytotoxic activity of derivatives of this compound has been established against various tumor cell lines, the specific molecular pathways of apoptosis induction for this particular compound are not extensively detailed in the currently available scientific literature. researchgate.net
Studies on structurally related imidazo[1,2-a]pyridine (B132010) compounds have shown the induction of apoptosis through the p53/Bax-mediated mitochondrial pathway. sigmaaldrich.com This involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to a decrease in mitochondrial membrane potential and the subsequent activation of executioner caspases like caspase-3. sigmaaldrich.com However, it is important to note that these findings are for a different heterocyclic system and may not be directly applicable to this compound.
Further research is required to elucidate the precise apoptotic mechanisms initiated by this compound, including the involvement of specific caspases and the roles of the intrinsic and extrinsic apoptotic pathways.
Disruption of Energy Metabolic Pathways
A significant finding in the study of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives is their ability to interfere with the energy metabolism of tumor cells. One particular derivative, identified as compound 102, has been found to disrupt the energy metabolic pathway, which contributes to its cytotoxic effects and leads to tumor cell death. researchgate.net
The reliance of many cancer cells on altered metabolic pathways, such as aerobic glycolysis (the Warburg effect), makes this a promising target for therapeutic intervention. By disrupting the energy supply of cancer cells, these compounds can induce a state of metabolic stress, ultimately leading to cell death.
| Compound Derivative | Observed Effect | Outcome | Reference |
|---|---|---|---|
| Compound 102 | Disruption of energy metabolic pathway | Tumor cell death | researchgate.net |
The precise molecular targets within the metabolic pathways that are affected by this class of compounds are an area of ongoing investigation. Identifying these targets will provide a more detailed understanding of their mechanism of action and could facilitate the development of novel agents that exploit the metabolic vulnerabilities of cancer cells.
Structure Activity Relationship Sar Studies for Research Applications
Impact of Substitution at C-8 on Biological and Chemical Activity
The iodine atom at the C-8 position of 8-iodo-6H-imidazo[1,2-c]pyrimidin-5-one makes it an ideal precursor for modification via cross-coupling reactions. researchgate.net This position is synthetically accessible, starting from 5-iodocytosine (B72790) to create the initial 8-iodo-imidazo[1,2-c]pyrimidin-5(6H)-one building block. researchgate.net The subsequent use of Suzuki-Miyaura cross-coupling reactions allows for the introduction of a wide variety of aryl and heteroaryl groups at C-8. researchgate.netresearchgate.net
Research into the effects of these C-8 substitutions on cyclin-dependent kinase 2 (CDK2) inhibition has yielded significant insights. researchgate.netresearchgate.net Studies have shown that the nature of the substituent at this position plays a critical role in the compound's inhibitory activity. A series of 26 compounds with different aromatic moieties at position 8 were tested, revealing that smaller substituents generally result in better activity. researchgate.net For instance, derivatives with substituents up to the size of a naphthyl or methoxyphenyl group tend to exhibit IC50 values in the single-digit micromolar range. researchgate.net Conversely, introducing larger groups, such as substituted biphenyls, was found to decrease the inhibitory activity against CDK2. researchgate.net
Two derivatives from these studies, compounds 3h and another unnamed derivative, showed promising biological activity across seven tumor cell lines. researchgate.net The co-crystal structure of one of the potent compounds, 3b , in complex with CDK2 confirmed its binding within the ATP pocket, highlighting the importance of the C-8 substituent's interaction within this site. researchgate.netnih.gov
| Compound | C-8 Substituent | IC₅₀ (µM) researchgate.net | Notes |
|---|---|---|---|
| - | Phenyl | 4.5 | Baseline activity with a simple aryl group. |
| 3b | 4-Fluorophenyl | 0.82 | Small, electron-withdrawing group enhances potency. researchgate.net |
| - | 4-Methoxyphenyl | 1.5 | Slightly larger group, still maintains good activity. researchgate.net |
| - | 1-Naphthyl | 1.8 | Bulky aromatic system is well-tolerated. researchgate.net |
| - | 4-Biphenyl | >10 | Larger biphenyl (B1667301) substituent leads to a significant loss of activity. researchgate.net |
Influence of Modifications at N-6, C-2, and C-3
Beyond the C-8 position, modifications at other sites on the imidazo[1,2-c]pyrimidin-5-one core, specifically at the N-6, C-2, and C-3 positions, have been explored to further understand the SAR for kinase inhibition. nih.gov Synthetic methods such as alkylation, halogenation, and Dimroth-type rearrangements have been employed to create derivatives with substitutions at these positions. researchgate.netnih.gov
These modifications have been evaluated primarily in the context of developing inhibitors for CDK2 and Syk family kinases. nih.govnih.gov For CDK2, substitutions at these positions were part of a broader effort to optimize the scaffold's inhibitory profile. nih.gov The resulting compounds displayed a range of inhibitory activity from the submicromolar to micromolar level against CDK2/cyclin E. nih.gov
In a separate line of research, the broader imidazo[1,2-c]pyrimidine (B1242154) class was investigated for its potential to inhibit spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70). nih.gov This work found that imidazo[1,2-c]pyrimidine derivatives were potent inhibitors of these Syk family kinases. nih.gov While the parent compounds in that study had poor oral efficacy, the move to the imidazo[1,2-c]pyrimidine scaffold was a key step in improving this characteristic, demonstrating the core's versatility. nih.gov One compound in particular, 9f , not only showed strong in vitro inhibition of Syk and ZAP-70 but also demonstrated in vivo efficacy upon oral administration in a mouse model. nih.gov This highlights how modifications across the scaffold can tune its properties for different biological targets and improve its potential for research applications.
| Target Kinase | Modified Position(s) | General Finding | Source |
|---|---|---|---|
| CDK2/cyclin E | N-6, C-2, C-3, C-8 | Modifications led to compounds with micro- to submicromolar inhibitory activity. nih.gov | nih.gov |
| Syk, ZAP-70 | General Scaffold | Imidazo[1,2-c]pyrimidine derivatives were identified as potent inhibitors. nih.gov | nih.gov |
| Syk, ZAP-70 | General Scaffold (Compound 9f) | Demonstrated both strong in vitro activity and in vivo efficacy after oral administration. nih.gov | nih.gov |
Role of the Imidazopyrimidinone Core in Scaffold Hopping
Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original compound's biological activity. niper.gov.in This technique is used to discover novel, patentable chemical entities and to optimize physicochemical or pharmacokinetic properties. niper.gov.in The imidazopyrimidinone core is a versatile scaffold that can be both a result of and a starting point for scaffold hopping. nih.gov
The utility of this approach was demonstrated in the development of Syk family kinase inhibitors, where researchers moved from 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine scaffolds to the imidazo[1,2-c]pyrimidine core. nih.gov This "hop" was specifically aimed at improving the poor oral efficacy of the initial compounds, a goal that was successfully achieved with the new scaffold. nih.gov
More broadly, the concept has been successfully applied by using bioactive natural products like flavones and aurones as a starting point. nih.govresearchgate.net In these studies, the core flavonoid structure was replaced by a pyridopyrimidinone or imidazopyridinone scaffold, while keeping the key peripheral functionalities in similar positions. nih.govresearchgate.net The resulting scaffold-hopped analogues often showed significantly enhanced potency and, in some cases, better selectivity compared to the original natural products. nih.govresearchgate.net For example, scaffold-hopped aurone (B1235358) analogues were found to be multifold more potent as antiproliferative agents and topoisomerase IIα inhibitors than the parent aurones. nih.gov These examples underscore the role of cores like imidazopyrimidinone as interchangeable modules that allow for the exploration of new chemical space and the enhancement of biological function.
Design Principles for Enhanced Selectivity and Potency (non-clinical context)
The development of potent and selective inhibitors based on the this compound scaffold is guided by several key design principles derived from SAR studies. These principles focus on optimizing interactions with the target protein while minimizing off-target effects.
Size and Nature of C-8 Substituents: A primary design principle is the careful selection of the substituent at the C-8 position. For CDK2 inhibition, smaller aromatic groups (e.g., phenyl, fluorophenyl, naphthyl) are favored, as larger systems like biphenyls reduce activity. researchgate.net This suggests that the binding pocket has specific spatial constraints at the position occupied by the C-8 substituent.
Structure-Based Design: The use of X-ray crystallography to determine the co-crystal structure of an inhibitor bound to its target is a powerful design tool. The solved structure of compound 3b in the ATP binding pocket of CDK2 revealed a crucial hydrogen bond with the hinge region residue Leu83. researchgate.netnih.gov This knowledge allows for the rational design of new analogues with modified C-8 groups or other parts of the scaffold to enhance this and other key interactions, thereby increasing potency and selectivity.
Modulation of Physicochemical Properties: Modifications to the core scaffold can address issues such as metabolic instability. For instance, the imidazo[1,2-a]pyrimidine (B1208166) system, a close relative of imidazo[1,2-c]pyrimidin-5-one, is known to be susceptible to rapid metabolism by aldehyde oxidase (AO). researchgate.net Design strategies to mitigate this include blocking the site of oxidation or altering the heterocycle itself. researchgate.net Improving metabolic stability can lead to enhanced biological activity in vivo, which translates to greater effective potency in a non-clinical research setting.
Scaffold Selection for Target-Specific Interactions: The core scaffold itself is a key determinant of selectivity. While the imidazo[1,2-c]pyrimidin-5-one core has been effective for targeting kinases like CDK2 nih.gov, related scaffolds such as imidazo[4,5-c]pyridin-2-one have been designed to target other kinases, including Src family kinases (SFKs) and DNA-dependent protein kinase (DNA-PK). nih.govacs.org The choice of the core heterocycle and its nitrogen placement is fundamental to establishing the hydrogen bonding patterns necessary for binding to the hinge region of a specific kinase's ATP pocket. nih.gov
By integrating these principles, researchers can systematically refine the this compound structure to create tool compounds with high potency and selectivity for specific biological targets, facilitating further non-clinical research.
The Role of this compound in Modern Chemical Research
The heterocyclic compound this compound has emerged as a significant building block in medicinal chemistry and synthetic organic chemistry. Its unique structural features, particularly the presence of a reactive iodine atom on the imidazopyrimidine core, make it a versatile tool for the construction of complex molecular architectures and the synthesis of novel heterocyclic systems. This article explores the applications of this compound as a chemical probe and a research tool, focusing on its role as a scaffold and a key synthetic intermediate.
Applications As Chemical Probes and Research Tools
While the primary documented utility of 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one is in synthetic chemistry, its potential as a research tool is multifaceted. The core imidazo[1,2-c]pyrimidin-5-one structure is of interest in medicinal chemistry, and the iodo-substituent provides a reactive handle for further chemical modifications.
Currently, there is no publicly available scientific literature or patent documentation that describes the specific use of this compound in the development of fluorescent or radioligand probes.
There is no information available in published scientific literature or patents regarding the application of this compound in affinity-based proteomic studies.
The this compound framework serves as a valuable scaffold for the elaboration of more complex and medicinally relevant molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended substituents. The presence of the iodine atom at the 8-position is particularly advantageous, as it can be readily displaced or participate in cross-coupling reactions to introduce a wide array of functional groups and build intricate molecular designs.
Notably, this scaffold is a key component in the synthesis of spiro aromatic ring compounds. These compounds are of significant interest in drug discovery, particularly for their potential as inhibitors of therapeutic targets like SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). The synthesis of these complex spirocyclic systems often involves the initial construction of the imidazo[1,2-c]pyrimidin-5-one core, followed by the strategic use of the iodo-substituent to link it to other cyclic moieties. google.comgoogle.com
An example of its application as a scaffold is in the synthesis of (S)-1'-(8-((2-amino-3-chloropyridin-4-yl)thio)imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine, a known SHP2 inhibitor. google.com In this synthesis, the 8-iodo group is displaced by a substituted thiopyridine, demonstrating the utility of the iodo-compound as a scaffold for attaching complex side chains. google.com
The most prominent application of this compound is as a key intermediate in the synthesis of other heterocyclic systems. Patent literature extensively documents its role in the preparation of novel therapeutic agents, particularly SHP2 inhibitors for potential cancer treatment. google.comgoogle.com
The synthesis of these inhibitors often begins with the construction of the this compound core. This intermediate then undergoes further reactions, typically involving the substitution of the iodine atom, to build the final, more complex and biologically active molecule. For instance, the iodine atom can be substituted through reactions like the Suzuki or Buchwald-Hartwig cross-coupling reactions, or via nucleophilic aromatic substitution with thiols. google.com
The general synthetic pathway often involves the reaction of this compound with a suitable coupling partner to introduce a new substituent at the 8-position, which is a critical step in creating the final spiro aromatic ring compounds. google.com This highlights the indispensable role of this compound as a versatile intermediate in the multi-step synthesis of these potential therapeutic agents.
Future Research Directions
Chemoinformatic and Machine Learning Approaches for Compound Discovery
The integration of computational methods is set to revolutionize the discovery and optimization of derivatives of 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one. Chemoinformatics and machine learning offer powerful tools to navigate the vast chemical space and predict the biological activities of novel compounds, thereby accelerating the drug discovery pipeline. documentsdelivered.comnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling will be instrumental in establishing predictive relationships between the structural features of this compound derivatives and their biological activities. ccspublishing.org.cnmdpi.comnih.govnih.gov By developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can gain insights into the key steric and electronic requirements for enhanced potency and selectivity. ccspublishing.org.cnmdpi.com These models can guide the rational design of new analogs with improved pharmacological profiles.
| Computational Approach | Application to this compound | Potential Outcome |
| QSAR Modeling | Elucidate structure-activity relationships of derivatives. | Design of analogs with enhanced potency and selectivity. |
| Machine Learning | Predict binding affinity, ADME, and toxicity of new derivatives. | Prioritization of compounds for synthesis and testing. |
| Virtual Screening | Identify novel ligands for relevant biological targets (e.g., GPCRs). | Discovery of new lead compounds with desired activities. |
Advanced Synthetic Strategies for Complex Derivatization
The synthetic versatility of this compound, particularly the reactive iodine substituent, provides a foundation for the creation of diverse and complex derivatives. Future research will undoubtedly focus on leveraging advanced synthetic methodologies to explore a wider range of chemical modifications.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, represent powerful tools for the functionalization of the C8-position. nih.govmdpi.comcore.ac.ukresearchgate.net These methods allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of the chemical space around the imidazopyrimidine core. nih.gov The development of novel catalytic systems, including those that are effective under mild and environmentally friendly conditions, will be a key area of investigation. core.ac.uk
Furthermore, direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the modification of heterocyclic scaffolds. nih.govrsc.orgsci-hub.se Exploring visible light-induced C-H functionalization could provide access to novel derivatives that are not readily accessible through traditional methods. nih.gov The regioselective functionalization of other positions on the imidazo[1,2-c]pyrimidine (B1242154) ring system will also be a significant area of future synthetic exploration. The use of ultrasound-assisted synthesis could also offer an environmentally benign and efficient method for transformations like iodination. acs.org
The iodo-substituent itself is a versatile functional group that can be transformed into a variety of other functionalities, serving as a linchpin for the synthesis of more complex molecules. mdpi.comnih.govacs.org
| Synthetic Strategy | Target Position | Introduced Functionalities |
| Palladium-Catalyzed Cross-Coupling | C8 (via C-I bond) | Aryl, heteroaryl, alkyl, alkynyl groups. |
| C-H Functionalization | Other ring positions | Diverse functional groups (e.g., aryl, alkyl, amino). |
| Iodine Transformation | C8 | Other halogens, organometallic species, etc. |
Deeper Elucidation of Biological Interaction Mechanisms
A thorough understanding of how this compound and its derivatives interact with their biological targets is crucial for their development as therapeutic agents or research tools. Future research will need to employ a range of advanced techniques to unravel these molecular mechanisms.
Chemical proteomics has emerged as a powerful approach for the unbiased identification of protein targets of small molecules. mdpi.comazolifesciences.comnih.govresearchgate.net By designing and synthesizing probes based on the this compound scaffold, researchers can use affinity-based methods to capture and identify binding partners from complex biological samples. mdpi.comazolifesciences.com This can lead to the discovery of novel targets and a better understanding of the compound's polypharmacology.
Photoaffinity labeling (PAL) is another valuable technique for identifying direct binding partners and mapping the binding site of a ligand on its target protein. nih.govresearchgate.netnih.govresearchgate.netcreative-biolabs.com The synthesis of a photo-reactive derivative of this compound would enable the formation of a covalent bond with its target upon UV irradiation, facilitating its identification and the characterization of the binding pocket through techniques like mass spectrometry. nih.gov Given its potential as a GPCR modulator, PAL could be particularly useful in elucidating its interaction with these membrane-bound receptors. nih.govresearchgate.net
| Technique | Purpose | Expected Insights |
| Chemical Proteomics | Unbiased identification of protein targets. | Discovery of novel biological targets and off-targets. |
| Photoaffinity Labeling (PAL) | Covalent labeling of direct binding partners. | Identification of the specific binding site on the target protein. |
| X-ray Crystallography / Cryo-EM | High-resolution structural determination of the compound-target complex. | Detailed understanding of the molecular interactions driving binding. |
Exploration of New Application Domains in Chemical Biology
The unique properties of the imidazo[1,2-c]pyrimidine scaffold, combined with the versatility of the iodo-substituent, open up exciting possibilities for the development of novel chemical biology tools. Future research should explore the potential of this compound and its derivatives in new application domains beyond traditional pharmacology.
One promising area is the development of fluorescent probes for bio-imaging. nih.govnih.govrsc.orgresearchgate.netbohrium.commdpi.com By conjugating a fluorophore to the this compound core, or by leveraging the intrinsic fluorescence of certain derivatives, it may be possible to create probes that can visualize specific biological processes or targets within living cells. nih.govresearchgate.netmdpi.com The design of probes with environmentally sensitive fluorescence could allow for the monitoring of changes in the local microenvironment, such as polarity or viscosity. nih.govmdpi.com
Furthermore, the development of chemical probes based on this scaffold can aid in the study of complex biological systems, such as the brain. nih.govljmu.ac.ukmskcc.org Probes designed to interact with specific neurotransmitter receptors or enzymes could be used to investigate neuronal signaling pathways with high spatial and temporal resolution. nih.gov The synthesis of a library of derivatives with varying properties will be essential for identifying compounds with the desired characteristics for these applications. nih.gov
| Application Domain | Probe Type | Potential Use |
| Bio-imaging | Fluorescent Probes | Visualization of specific cellular targets or processes in real-time. |
| Neuroscience | Receptor- or Enzyme-Targeted Probes | Investigation of neuronal signaling pathways and brain chemistry. |
| Target Validation | Affinity-Based Probes | Confirmation of the role of specific proteins in disease pathways. |
Q & A
Q. What mechanistic insights can be gained from studying the decomposition pathways of this compound?
- Methodological Answer : Conduct kinetic studies under thermal or photolytic stress. Monitor iodine loss via ICP-MS or iodide-specific electrodes. Identify degradation products using LC-MS and propose pathways (e.g., radical-mediated dehalogenation). Stabilize the compound via electron-withdrawing substituents or protective coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
